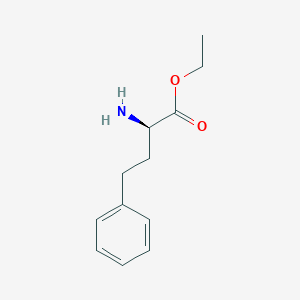

(R)-ethyl2-amino-4-phenylbutanoate

Descripción general

Descripción

®-ethyl2-amino-4-phenylbutanoate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and a phenyl group attached to a butanoate backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-ethyl2-amino-4-phenylbutanoate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as ethyl acetoacetate, benzylamine, and a chiral catalyst.

Formation of Intermediate: Ethyl acetoacetate undergoes a condensation reaction with benzylamine in the presence of a base to form an intermediate compound.

Chiral Resolution: The intermediate is then subjected to chiral resolution using a chiral catalyst to obtain the desired ®-enantiomer.

Esterification: The final step involves the esterification of the intermediate to produce ®-ethyl2-amino-4-phenylbutanoate.

Industrial Production Methods

In an industrial setting, the production of ®-ethyl2-amino-4-phenylbutanoate may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

®-ethyl2-amino-4-phenylbutanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1. Antihypertensive Drug Development

(R)-Ethyl 2-amino-4-phenylbutanoate serves as a crucial intermediate in the synthesis of angiotensin-converting enzyme inhibitors (ACEIs), which are widely used to treat hypertension and heart failure. Notable ACE inhibitors synthesized from this compound include:

| Drug Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Lisinopril | ACE inhibition | Hypertension, heart failure |

| Benazepril | ACE inhibition | Hypertension |

| Cilazapril | ACE inhibition | Hypertension |

The synthesis routes for these drugs often involve the transformation of (R)-ethyl 2-amino-4-phenylbutanoate into more complex structures through various chemical reactions, including esterification and reduction processes .

2. Treatment of Phenylketonuria (PKU)

Phenylketonuria is a genetic disorder that impairs the body's ability to metabolize phenylalanine, leading to its accumulation. Research indicates that (R)-Ethyl 2-amino-4-phenylbutanoate may act as a competitive inhibitor for phenylalanine transport into cells, potentially reducing its levels in patients with PKU. This application highlights the compound's therapeutic potential beyond traditional antihypertensive uses.

3. Neurotransmitter Modulation

Studies have shown that (R)-ethyl 2-amino-4-phenylbutanoate can influence neurotransmitter levels, suggesting applications in treating mood disorders such as depression and anxiety. Its structural similarity to neurotransmitters allows it to interact with various receptors in the nervous system, making it a candidate for further research in psychopharmacology .

Synthesis and Case Studies

The synthesis of (R)-ethyl 2-amino-4-phenylbutanoate can be achieved through several methods, including microbial reduction techniques that yield high enantiomeric purity. For instance, Rhodotorula minuta and Candida holmii have been utilized to produce ethyl (R)-2-hydroxy-4-phenylbutanoate from ethyl 2-oxo-4-phenylbutanoate with enantiomeric excesses exceeding 94% . This method not only demonstrates the compound's synthetic versatility but also its potential for large-scale production.

Mecanismo De Acción

The mechanism of action of ®-ethyl2-amino-4-phenylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-ethyl2-amino-4-phenylbutanoate

- Ethyl 2-amino-4-phenylbutanoate

- ®-2-amino-4-phenylbutanoic acid

Uniqueness

®-ethyl2-amino-4-phenylbutanoate is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Its ®-enantiomer is often preferred in drug development due to its higher selectivity and efficacy compared to the (S)-enantiomer.

Actividad Biológica

(R)-Ethyl 2-amino-4-phenylbutanoate, also known as (R)-HPBE, is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biocatalysis. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications based on recent research findings.

(R)-HPBE is synthesized through various methods, including biocatalytic processes that utilize recombinant E. coli. The scalable production of optically pure (R)-HPBE has been demonstrated, showcasing its utility as a chiral intermediate in pharmaceutical applications. The enzymatic synthesis typically involves the reduction of ethyl 2-oxo-4-phenylbutyrate, resulting in high enantiomeric excess (>99%) without the need for expensive cofactors .

The biological activity of (R)-HPBE can be attributed to its interaction with several biochemical pathways:

- Neuronal Signaling : It has been shown to influence neurotransmitter systems, particularly in enhancing mental performance during stress-related tasks. This suggests potential applications in cognitive enhancement and neuroprotection .

- Hormonal Regulation : The compound appears to modulate the secretion of anabolic hormones, which could have implications for muscle growth and recovery post-exercise .

- Antimicrobial Activity : Preliminary studies indicate that derivatives of (R)-HPBE exhibit significant antimicrobial properties against various strains, including mycobacteria, which are relevant in treating tuberculosis .

Biological Activity Data

The following table summarizes key findings related to the biological activity of (R)-HPBE:

Case Studies

- Cognitive Performance Study : A study involving athletes showed that supplementation with (R)-HPBE improved cognitive function during high-stress conditions, suggesting its potential as a nootropic agent. Participants reported enhanced focus and reduced fatigue during prolonged exercise sessions.

- Antimicrobial Evaluation : In vitro tests demonstrated that (R)-HPBE derivatives exhibited MIC values significantly lower than traditional antibiotics against both replicating and dormant Mycobacterium tuberculosis strains. This indicates a promising avenue for developing new treatments for drug-resistant tuberculosis .

Research Findings

Recent research highlights the versatility of (R)-HPBE in various applications:

- Biocatalytic Applications : The use of recombinant E. coli expressing specific reductases has been pivotal in producing (R)-HPBE efficiently, showcasing its importance in green chemistry practices aimed at reducing environmental impact while synthesizing pharmaceuticals .

- Pharmacological Studies : Investigations into the pharmacodynamics of (R)-HPBE have revealed its potential role as a modulator in metabolic pathways related to inflammation and immune response, making it a candidate for further exploration in anti-inflammatory therapies .

Propiedades

IUPAC Name |

ethyl (2R)-2-amino-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,13H2,1H3/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLQXECQLHZKMV-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80424907 | |

| Record name | (R)-ethyl2-amino-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124044-66-2 | |

| Record name | (R)-ethyl2-amino-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80424907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.